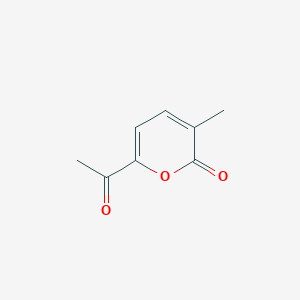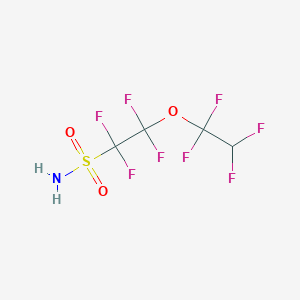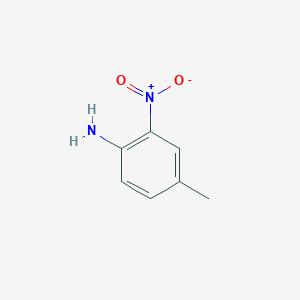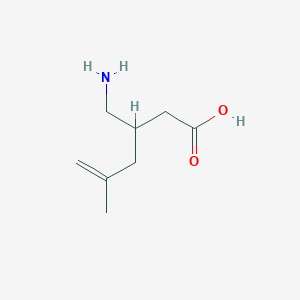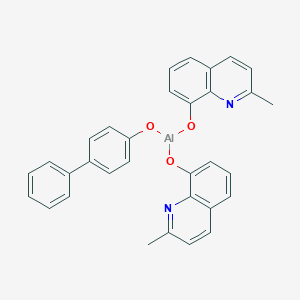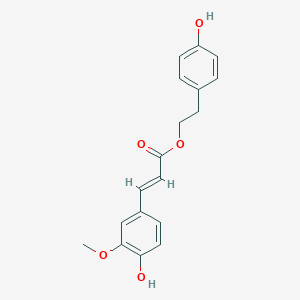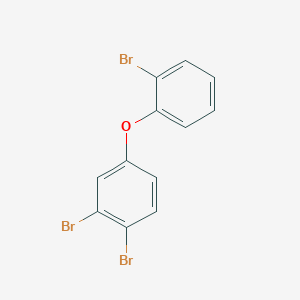![molecular formula C9H15NO2 B134632 methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 156557-90-3](/img/structure/B134632.png)
methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate, also known as MOPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPC is a cyclic compound that belongs to the class of pyrrolidine derivatives, which have shown promising results in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation and cognitive function. methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate may also act as an antagonist of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Effets Biochimiques Et Physiologiques
Methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In animal studies, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to improve cognitive function, reduce anxiety, and enhance motor coordination. methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate in laboratory experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have low toxicity and minimal side effects in animal studies. However, one limitation of using methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate in laboratory experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate. One potential area of investigation is the development of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate and its potential therapeutic applications in various disease states. Finally, clinical studies are needed to evaluate the safety and efficacy of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate in human subjects.
Méthodes De Synthèse
The synthesis of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate involves the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the methylation of the carboxylic acid group using methyl iodide. The overall yield of methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate synthesis is around 50%.
Applications De Recherche Scientifique
Methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of research. In medicinal chemistry, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.
Propriétés
Numéro CAS |
156557-90-3 |
|---|---|
Nom du produit |
methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-6-3-2-4-7(6)10-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
Clé InChI |
KHNGVUACYGTMPC-BWZBUEFSSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H]2CCC[C@H]2N1 |
SMILES |
COC(=O)C1CC2CCCC2N1 |
SMILES canonique |
COC(=O)C1CC2CCCC2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



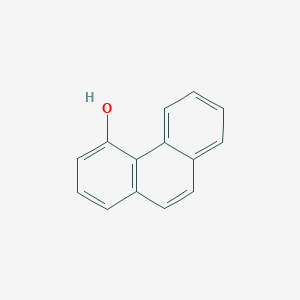
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
